(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound “(5Z)-5-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]METHYLIDENE}-1-(2-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. Its unique structure, which includes a pyrazole ring, a diazinane ring, and a sulfanyl group, suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the diazinane ring, and the introduction of the sulfanyl group. Typical synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Formation of the Diazinane Ring: This may involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step could involve the reaction of a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
The compound may have potential therapeutic applications due to its unique structure and possible biological activities. It could be investigated for its effects on various diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]METHYLIDENE}-1-(2-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- **(5Z)-5-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]METHYLIDENE}-1-(2-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H21N5O4S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C23H21N5O4S/c1-14-19(22(31)28(26(14)2)15-9-5-4-6-10-15)24-13-16-20(29)25-23(33)27(21(16)30)17-11-7-8-12-18(17)32-3/h4-13,30H,1-3H3,(H,25,29,33) |
InChI Key |
ZZVDBFCEHBQOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(N(C(=S)NC3=O)C4=CC=CC=C4OC)O |
Origin of Product |
United States |
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